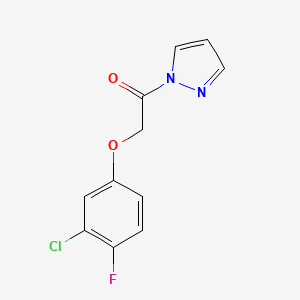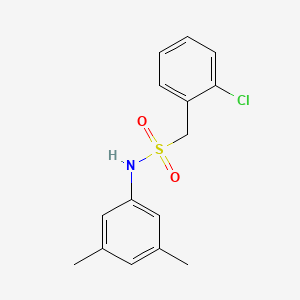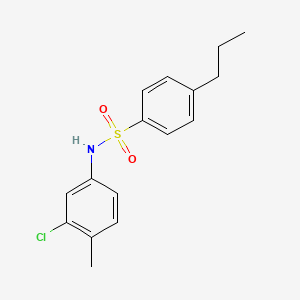![molecular formula C15H16FNO2S B10972559 3-fluoro-N-[2-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10972559.png)
3-fluoro-N-[2-(propan-2-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-FLUORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-FLUORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzenesulfonyl chloride and 2-isopropylaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-FLUORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-FLUORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom and the sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the oxidation state of the sulfur atom or other functional groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the functional groups present in the compound.
Scientific Research Applications
3-FLUORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, particularly against bacterial and fungal infections.
Biological Research: It is used in studies investigating the mechanisms of action of sulfonamide-based drugs and their interactions with biological targets.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-FLUORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit the activity of enzymes involved in essential biological processes. This inhibition can lead to the disruption of metabolic pathways and the eventual death of microbial cells.
Comparison with Similar Compounds
Similar Compounds
4-FLUORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE: Similar structure but with the fluorine atom at the 4-position.
3-CHLORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE: Similar structure but with a chlorine atom instead of fluorine.
3-FLUORO-N-(2-METHYLPHENYL)-1-BENZENESULFONAMIDE: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
3-FLUORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE is unique due to the specific combination of the fluorine atom, isopropyl group, and benzenesulfonamide moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H16FNO2S |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-fluoro-N-(2-propan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16FNO2S/c1-11(2)14-8-3-4-9-15(14)17-20(18,19)13-7-5-6-12(16)10-13/h3-11,17H,1-2H3 |
InChI Key |
PIXMDWOTSZORAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({[4-(trifluoromethyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B10972478.png)
![4-[(cyclohexylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10972480.png)
![4-chloro-1-[(pentamethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B10972487.png)
![3-(Azepan-1-ylcarbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10972505.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10972514.png)

![N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]furan-2-carboxamide](/img/structure/B10972529.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B10972532.png)
![ethyl ({5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B10972538.png)
![N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(propan-2-yl)piperazin-1-yl]acetamide](/img/structure/B10972540.png)
![3-{[3-(Cyclopropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10972552.png)
![1-[(2-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B10972564.png)
